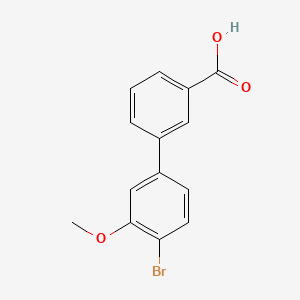
6-Bromo-2,3-difluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3-difluoropyridine is a chemical compound with the molecular formula C5H2BrF2N . It has a molecular weight of 193.98 . It is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 6-Bromo-2,3-difluoropyridine, involves various methods . These methods include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .Molecular Structure Analysis
The molecular structure of 6-Bromo-2,3-difluoropyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis
Fluoropyridines, including 6-Bromo-2,3-difluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis
6-Bromo-2,3-difluoropyridine is a liquid in its physical form . It is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 193.98 .Scientific Research Applications
Synthesis of Fluorinated Pyridines
6-Bromo-2,3-difluoropyridine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Agricultural Applications
Fluoropyridines, including 6-Bromo-2,3-difluoropyridine, have been used in the search for new agricultural products having improved physical, biological, and environmental properties . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications .
Pharmaceutical Applications
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The high availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated developments in this field .
Synthesis of Herbicides and Insecticides
6-Bromo-2,3-difluoropyridine has been used as a starting material for the synthesis of some herbicides and insecticides .
Synthesis of Radiobiological Compounds
Methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . This presents a special interest as potential imaging agents for various biological applications .
Raw Material in Organic Synthesis
6-Bromo-2,3-difluoropyridine is an important raw material and intermediate used in organic synthesis .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
6-Bromo-2,3-difluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring
Mode of Action
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 6-Bromo-2,3-difluoropyridine may interact with its targets in a unique manner, potentially involving the fluorine atoms’ strong electron-withdrawing properties.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, including those used for local radiotherapy of cancer . This suggests that 6-Bromo-2,3-difluoropyridine may play a role in these biochemical pathways.
Pharmacokinetics
The presence of fluorine atoms in the compound may influence its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many pharmaceuticals .
Result of Action
Given its potential role in the synthesis of biologically active compounds, it may have significant effects at the molecular and cellular level .
Action Environment
It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . This suggests that environmental factors may indeed influence the action of 6-Bromo-2,3-difluoropyridine.
properties
IUPAC Name |
6-bromo-2,3-difluoropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-4-2-1-3(7)5(8)9-4/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRQAHMLAMRQBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857096 |
Source


|
| Record name | 6-Bromo-2,3-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-difluoropyridine | |
CAS RN |
1257071-45-6 |
Source


|
| Record name | 6-Bromo-2,3-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [1-(acetylamino)-1-methylethyl]- (9CI)](/img/no-structure.png)
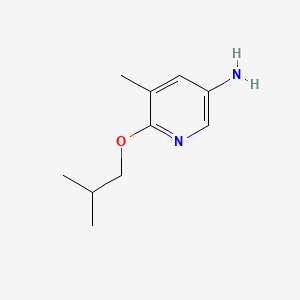

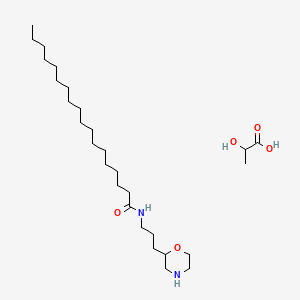
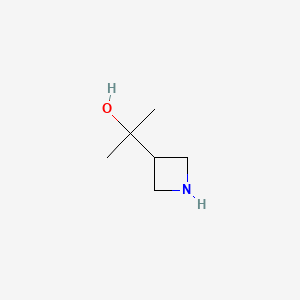
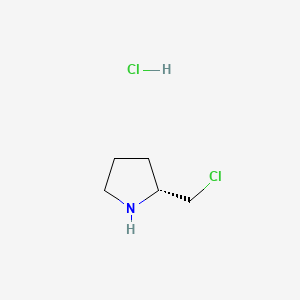
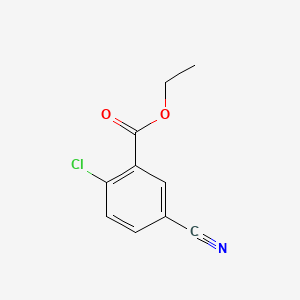
![Ethanethioic acid, O-[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl] ester](/img/structure/B594530.png)

